(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
CAS No.: 2034416-08-3
Cat. No.: VC5266414
Molecular Formula: C20H23N7O3S
Molecular Weight: 441.51
* For research use only. Not for human or veterinary use.
![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone - 2034416-08-3](/images/structure/VC5266414.png)
Specification
CAS No. | 2034416-08-3 |
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Molecular Formula | C20H23N7O3S |
Molecular Weight | 441.51 |
IUPAC Name | (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C20H23N7O3S/c1-13-12-14(2)26-20(21-13)22-18(23-26)19(28)25-10-8-15(9-11-25)27-17-7-5-4-6-16(17)24(3)31(27,29)30/h4-7,12,15H,8-11H2,1-3H3 |
Standard InChI Key | SUTWLEJLZFMBJY-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C)C |
Introduction
Structural Elucidation and Molecular Features
Core Structural Components
The compound integrates three distinct heterocyclic systems:
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5,7-Dimethyl-[1, triazolo[1,5-a]pyrimidin-2-yl: A fused bicyclic system featuring a triazole ring condensed with a pyrimidine. The 5- and 7-methyl substituents enhance lipophilicity, potentially influencing membrane permeability .
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4-(3-Methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidine: A piperidine ring substituted at the 4-position with a benzo-thiadiazole dioxide group. The sulfone group () introduces electron-withdrawing effects, moderating the electronic environment of the thiadiazole .
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Methanone linker: A carbonyl group bridging the triazolopyrimidine and piperidine-thiadiazole units, providing conformational rigidity and stabilizing intermolecular interactions.
Electronic and Steric Considerations
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The triazolopyrimidine moiety contributes aromaticity and hydrogen-bonding capacity via its nitrogen-rich framework.
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The benzo-thiadiazole dioxide’s sulfone group polarizes the thiadiazole ring, enhancing solubility in polar solvents .
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Steric hindrance from the methyl groups on both the triazolopyrimidine and benzo-thiadiazole may influence binding interactions in biological systems.
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 2034416-08-3 |
Molecular Formula | |
Molecular Weight | 441.5 g/mol |
Heteroatom Composition | N: 21.3%, O: 10.8%, S: 7.3% |
Synthetic Pathways and Reaction Mechanisms
Synthesis of the Triazolopyrimidine Moiety
The triazolopyrimidine core is synthesized via a multi-step protocol involving:
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Cyclocondensation: Reacting 1-aminoguanidine hydrochloride with succinic anhydride at 190°C for 1 hour forms a triazole intermediate .
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Ring Closure: Treatment with acetylacetone in ethanol under reflux introduces the pyrimidine ring, yielding 5,7-dimethyl-[1, triazolo[1,5-a]pyrimidine .
Critical Reaction Conditions:
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High-temperature cyclization (190°C) ensures proper ring formation.
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Acidic conditions (acetic acid) facilitate imine formation during pyrimidine synthesis .
Functionalization of the Piperidine-Thiadiazole Unit
The benzo-thiadiazole dioxide-piperidine segment is constructed through:
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Thiadiazole Synthesis: Reacting o-phenylenediamine derivatives with sulfur monochloride () under controlled conditions forms the benzo-thiadiazole core .
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Sulfonation: Oxidation of the thiadiazole sulfur to a sulfone group using hydrogen peroxide or ozone .
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Piperidine Substitution: Introducing the thiadiazole dioxide to piperidine via nucleophilic substitution or Mitsunobu reactions.
Final Coupling via Methanone Linkage
The triazolopyrimidine and piperidine-thiadiazole subunits are conjugated using a carbonyl bridge:
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Acylation: Treating the triazolopyrimidine with phosgene or a carbonyl diimidazole reagent generates an acyl chloride intermediate.
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Nucleophilic Attack: The piperidine-thiadiazole’s secondary amine attacks the acyl chloride, forming the methanone linkage .
Yield Optimization:
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Purification via recrystallization or column chromatography is critical due to the compound’s high molecular weight and polarity .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR (DMSO-): Signals at δ 2.55 (s, 3H) and δ 2.69 (s, 3H) confirm the methyl groups on the triazolopyrimidine. The piperidine protons appear as multiplet signals between δ 2.76–3.05 .
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-NMR: Carbonyl resonance at δ 165–170 ppm verifies the methanone linker .
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
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Strong absorption at 1700–1750 cm corresponds to the carbonyl stretch of the methanone group.
Challenges and Future Directions
Biological Profiling
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In vitro screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.
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ADMET studies: Evaluate metabolic stability, plasma protein binding, and toxicity profiles.
Structural Modifications
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